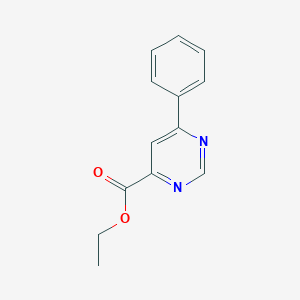

Ethyl 6-phenylpyrimidine-4-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

ethyl 6-phenylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

GHUYKRYNUFZFSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl 6 Phenylpyrimidine 4 Carboxylate and Its Analogues

Foundational Multi-component Condensation Reactions

Multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and the ability to generate complex molecules in a single step from simple starting materials. units.it The Biginelli reaction and its variations are cornerstone MCRs for the synthesis of pyrimidine (B1678525) derivatives.

Biginelli Reaction-Based Approaches to Dihydropyrimidine (B8664642) Carboxylates

First reported by Pietro Biginelli in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) (or thiourea). organicreactions.orgscispace.combiomedres.us This acid-catalyzed reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are precursors to compounds like ethyl 6-phenylpyrimidine-4-carboxylate. scispace.comillinois.edu The classical synthesis involves heating a mixture of benzaldehyde (B42025), ethyl acetoacetate (B1235776), and urea in ethanol (B145695) with a catalytic amount of a strong acid like HCl. omicsonline.org The resulting product is typically ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. nih.gov Subsequent oxidation or aromatization is then required to yield the final pyrimidine structure.

The initial mechanism proposed involves an aldol-type condensation between the aldehyde and the β-keto ester, followed by the addition of urea and subsequent cyclization and dehydration. wikipedia.org However, a more widely accepted mechanism suggests that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. illinois.edu This intermediate then acts as an electrophile for the nucleophilic addition of the β-keto ester enol. The final ring closure occurs through the nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to form the dihydropyrimidine ring. wikipedia.org

Variations in Aldehyde, β-Keto Ester, and Urea Derivatives for Scaffold Construction

The versatility of the Biginelli reaction lies in the ability to vary all three core components, allowing for the construction of a vast library of pyrimidine analogues. units.itorganicreactions.org

Aldehyde Component : A wide range of aromatic aldehydes, including substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde), can be successfully employed. ptfarm.plnih.gov Aliphatic aldehydes are also viable, though they may require modified reaction conditions. scispace.com

β-Keto Ester Component : While ethyl acetoacetate is the classic choice, other β-keto esters can be used to introduce different substituents at the 6-position of the pyrimidine ring. researchgate.net Furthermore, other 1,3-dicarbonyl compounds like β-diketones can also participate in the reaction. mdpi.com

Urea Component : Urea can be replaced with thiourea (B124793) to yield the corresponding 2-thioxo-dihydropyrimidines. mdpi.com Substituted ureas and thioureas can also be used to introduce functionality at the N1 and N3 positions of the pyrimidine ring. mdpi.com

These variations allow for systematic modifications of the pyrimidine scaffold, which is crucial for structure-activity relationship (SAR) studies in drug development.

| Component | Examples of Variations | Resulting Structural Diversity |

|---|---|---|

| Aldehyde | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, Aliphatic aldehydes | Varied substituent at the 4-position of the pyrimidine ring. |

| β-Dicarbonyl Compound | Ethyl acetoacetate, Methyl acetoacetate, Other β-keto esters, β-diketones | Varied substituents at the 5- and 6-positions of the pyrimidine ring. |

| Urea/Thiourea | Urea, Thiourea, Substituted ureas (e.g., N-methylurea) | Introduces an oxo or thioxo group at the 2-position and allows for N1/N3 functionalization. |

Catalyst Systems and Reaction Condition Optimization in Multi-component Syntheses

While the original Biginelli reaction used strong mineral acids, significant research has focused on developing more efficient and environmentally benign catalyst systems. illinois.edu Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), indium(III) chloride (InCl₃), and ytterbium triflate (Yb(OTf)₃) have proven to be effective catalysts, often leading to higher yields and shorter reaction times. illinois.eduorganic-chemistry.org Other metal salts like copper(II) chloride, iron(III) chloride, and zirconium chloride have also been successfully employed. rsc.orgderpharmachemica.comnih.gov

Reaction conditions have also been optimized to improve the efficiency of the synthesis. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. omicsonline.org Solvent-free conditions, often involving grinding the reactants together, offer a greener alternative to traditional solvent-based methods. nih.govijpsr.com The choice of solvent can also influence the reaction outcome, with polar solvents like ethanol and acetonitrile (B52724) being commonly used. omicsonline.orgiau.ir Optimization studies often explore parameters such as catalyst loading, reaction temperature, and time to maximize the yield of the desired dihydropyrimidine product. researchgate.net

| Catalyst Type | Specific Examples | Key Advantages |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Classical, readily available. |

| Lewis Acids | BF₃·OEt₂, InCl₃, Yb(OTf)₃, FeCl₃, ZrCl₄ | Often higher yields, milder conditions. illinois.eduorganic-chemistry.orgrsc.orgderpharmachemica.com |

| Heterogeneous Catalysts | KSF clay, Zeolites | Ease of separation and reusability. iau.irresearchgate.net |

| Organocatalysts | Chiral phosphoric acids | Enantioselective synthesis. beilstein-journals.org |

Stepwise Synthetic Pathways and Functional Group Interconversions

Stepwise synthetic routes offer greater control over the introduction of specific functional groups and are often necessary for the synthesis of more complex or specifically substituted pyrimidine analogues that are not readily accessible through multi-component reactions.

Synthesis from Simpler Precursors via Condensation and Esterification

An alternative to the Biginelli reaction is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. slideshare.net For the synthesis of this compound, this would typically involve the reaction of benzamidine (B55565) with a suitable β-keto ester derivative. rsc.org This method is particularly useful for synthesizing pyrimidines with specific substituents at the 2-position, as the substituent is determined by the choice of amidine. The reaction is often catalyzed by an acid or a base. slideshare.net

Another stepwise approach involves the initial condensation of simpler precursors to form an open-chain intermediate, which is then cyclized to form the pyrimidine ring. For example, a β-keto ester can be condensed with an amidine to form a pyrimidin-4-ol. acs.org Subsequent functional group manipulations, such as esterification of a carboxylic acid group, can then be carried out to yield the final product.

Chlorination Techniques for Pyrimidine Ring Activation (e.g., using POCl₃)

The pyrimidine ring can be activated for further functionalization through chlorination, a common strategy in heterocyclic chemistry. nih.gov The conversion of a hydroxyl group on the pyrimidine ring to a chlorine atom creates a good leaving group for nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation. nih.govresearchgate.net

For instance, a pyrimidin-4-ol, which can be synthesized via a stepwise condensation, can be treated with POCl₃ to yield the corresponding 4-chloropyrimidine (B154816). nih.gov This reaction is typically carried out by heating the substrate in excess POCl₃, often in the presence of a base like N,N-dimethylaniline or pyridine. nih.govdeepdyve.com Solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have also been developed for large-scale preparations, offering a more environmentally friendly approach. nih.govdntb.gov.ua The resulting 4-chloro-6-phenylpyrimidine (B189524) is a versatile intermediate that can undergo nucleophilic substitution reactions with various nucleophiles to introduce a wide range of substituents at the 4-position, further expanding the diversity of accessible pyrimidine analogues. nih.gov

Dehalogenation and Reductive Transformations

Dehalogenation is a critical process for modifying halogenated pyrimidine intermediates. This reductive transformation can be achieved using various reagents and conditions, allowing for the selective removal of halogen atoms. For instance, a method for the selective dehalogenation of the 4-position of the pyrimidine ring has been developed using a zinc powder and acetic acid solution. google.com This process is proposed to occur due to the lower electron cloud density at the C4 position compared to the C2 position, making it more susceptible to oxidation and subsequent reduction. google.com

Another approach involves the use of sodium sulfite (B76179) in an aqueous medium for the reductive dehalogenation of (hetero)aryl bromides and iodides. rsc.org This method is particularly effective for substrates that can readily tautomerize and avoids the need for metal catalysts or organic solvents. rsc.org Such transformations are valuable for creating specific substitution patterns on the pyrimidine ring that are not easily accessible through direct synthesis.

Amide and Carboxamide Coupling Reactions for Functionalization

The carboxylate group of this compound is a versatile handle for further functionalization through amide and carboxamide coupling reactions. These reactions involve coupling the carboxylic acid (or its activated derivative) with an amine to form a new amide bond. A variety of coupling reagents can be employed to facilitate this transformation, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which has been used in the synthesis of 1H-pyrrole pyrimidine hybrids bridged by an amide bond. researchgate.net

In a notable example, a four-component reaction strategy has been developed for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF). nih.gov This palladium-catalyzed oxidative process utilizes DMF as both a one-carbon synthon and an amide synthon, demonstrating a high level of atom and step economy. nih.gov Another effective method for synthesizing pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids is through peptide coupling promoted by 1,1'-carbonyldiimidazole. uran.ua These coupling strategies are essential for building molecular complexity and exploring the structure-activity relationships of pyrimidine derivatives.

Advanced Synthetic Protocols and Preparative Techniques

Polymer-Assisted Solid-Phase Synthesis of Pyrimidine Carboxylates

Solid-phase synthesis (SPS) offers a powerful platform for the combinatorial synthesis of pyrimidine derivatives, enabling the rapid generation of compound libraries. In this approach, the pyrimidine core or its precursors are attached to a solid support, such as a polystyrene resin, and subsequent reactions are carried out in a stepwise manner. This methodology simplifies purification, as excess reagents and byproducts can be washed away, and allows for the automation of the synthetic process.

The synthesis of purine (B94841) derivatives, which share a fused pyrimidine ring system, has been achieved via solid-phase synthesis involving amide formation, oxidative cyclization, and directed amination. researchgate.net This highlights the adaptability of SPS for constructing complex heterocyclic systems. The development of robust solid-phase methodologies for pyrimidine-5-carbonitrile derivatives has also been reported, utilizing a biowaste bone char-Bronsted solid acid catalyst under solvent-free conditions. nih.gov

Photoredox-Mediated C-H Arylation for Phenyl-Extended Analogues

Photoredox catalysis has emerged as a green and efficient tool for the C-H functionalization of heterocyclic compounds. This strategy allows for the direct formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. A palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation has been successfully applied to (6-phenylpyridin-2-yl)pyrimidines to produce singly arylated derivatives using a phenyldiazonium salt as the aryl source. nih.govrsc.orgresearchgate.net This light-induced transformation proceeds under mild conditions and demonstrates broad substrate scope. nih.govrsc.orgresearchgate.net

Similarly, LED-activated, photoredox-mediated, Pd(OAc)₂-catalyzed C-H arylation has been used to synthesize mono- and bis-phenyl derivatives of 2,6-diphenylpyrimidine substrates at room temperature. mdpi.comresearchgate.net This pyrimidine-N-atom-directed reaction leads to regioselective phenylation at the ortho position(s) of the phenyl ring attached to the C2 position of the pyrimidine. mdpi.comresearchgate.net These methods provide a powerful means to create "phenyl-extended" analogues of this compound with unique three-dimensional structures. nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net

Chemo- and Regioselective Synthetic Routes

The development of chemo- and regioselective synthetic methods is crucial for controlling the outcome of reactions and obtaining specific isomers of functionalized pyrimidines. For example, a regioselective synthesis of pyrimidine-fused quinolines has been achieved from anilines and barbituric acids in an autocatalytic and DMSO-promoted reaction. rsc.org In this one-pot tandem reaction, barbituric acid acts as both a substrate and a catalyst. rsc.org

Another example of regioselectivity is seen in the synthesis of 3-aminoimidazo[1,2-α]pyrimidines. vapourtec.com When using 2-aminopyrimidine (B69317) in a multicomponent reaction, a mixture of regioisomers can be formed. vapourtec.com However, by employing continuous flow conditions, the regioselectivity of the reaction can be improved. vapourtec.com The ability to control the site of reaction on the pyrimidine ring is essential for the targeted synthesis of complex molecules with defined biological activities.

Continuous Flow Chemistry Applications in Pyrimidine Synthesis

Continuous flow chemistry has become an increasingly important technology in organic synthesis, offering advantages such as improved safety, better process control, and enhanced scalability compared to traditional batch processes. mdpi.comnih.govazolifesciences.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.comazolifesciences.com

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. The synthesis of 3-aminoimidazo[1,2-α]pyrimidines under continuous flow conditions has been shown to provide comparable yields and improved regioselectivity with a significant reduction in reaction time compared to batch methods. vapourtec.com Flow chemistry also enables the telescoping of reaction sequences, where the output of one reactor is directly fed into the next, eliminating the need for intermediate isolation and purification steps. mdpi.comnih.gov This approach not only improves efficiency but also aligns with the principles of green chemistry by minimizing waste and energy consumption. scitube.io The application of continuous flow technology to the synthesis of this compound and its analogues holds significant promise for more efficient and sustainable manufacturing processes. mdpi.comnih.govazolifesciences.comscitube.io

Interactive Data Table of Research Findings

| Synthetic Method | Key Features | Reactants | Products | Catalyst/Reagents | Conditions |

| Dehalogenation | Selective removal of halogen at C4 | Halogenated pyrimidine | Dehalogenated pyrimidine | Zinc powder, acetic acid | Heating |

| Amide Coupling | Formation of pyrimidine carboxamides | Amidines, styrene, DMF | Pyrimidine carboxamides | Palladium | Oxidative |

| Solid-Phase Synthesis | Combinatorial library generation | Resin-bound precursors | Pyrimidine derivatives | Various | Stepwise reactions |

| Photoredox C-H Arylation | Direct C-H functionalization | (6-phenylpyridin-2-yl)pyrimidines, phenyldiazonium salt | Arylated pyrimidines | Palladium, Ruthenium photoredox catalyst | LED light, room temperature |

| Regioselective Synthesis | Control of isomer formation | Anilines, barbituric acids | Pyrimidine-fused quinolines | Autocatalytic (barbituric acid), DMSO | One-pot tandem |

| Continuous Flow Chemistry | Improved efficiency and scalability | 2-aminopyrimidine, aldehyde, isocyanide | 3-aminoimidazo[1,2-α]pyrimidines | Lewis acids | Continuous flow reactor |

Chemical Reactivity and Derivatization Strategies for Ethyl 6 Phenylpyrimidine 4 Carboxylate

Transformations of the Ester Moiety

The ethyl carboxylate group is a key functional handle for derivatization, enabling modifications through hydrolysis, transesterification, amidation, and hydrazinolysis.

The ethyl ester of 6-phenylpyrimidine-4-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid. This conversion is a fundamental step for subsequent reactions, such as amide bond formation. The hydrolysis is typically carried out under basic conditions. For instance, treatment with lithium hydroxide (B78521) (LiOH) in a suitable solvent mixture effectively cleaves the ester bond to yield the carboxylate salt, which is then acidified to produce the free carboxylic acid. evitachem.com This transformation is crucial for creating derivatives where the carboxylic acid functionality is essential for biological activity or for further coupling reactions. evitachem.com

Table 1: Hydrolysis of Ethyl 6-phenylpyrimidine-4-carboxylate

| Reactant | Reagents | Product |

|---|

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a typical base-catalyzed transesterification, an alkoxide, such as sodium methoxide, acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This leads to a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion and forming a new ester. masterorganicchemistry.com Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com This method allows for the synthesis of various alkyl esters of 6-phenylpyrimidine-4-carboxylic acid, enabling the fine-tuning of properties like solubility and reactivity.

Table 2: Example of Transesterification

| Reactant | Reagents | Product |

|---|

The carboxylate group can be converted into amides and hydrazides, which are important functional groups in many biologically active molecules.

Amidation: The formation of an amide bond can be achieved by reacting the parent carboxylic acid (obtained from hydrolysis) with an amine in the presence of a coupling agent. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or propylphosphonic anhydride (B1165640) (T3P) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. vulcanchem.com Direct amidation of the ethyl ester is also possible but often requires harsher conditions. The resulting N-substituted pyrimidine-4-carboxamides are a significant class of compounds in medicinal chemistry. evitachem.com

Hydrazinolysis: This reaction involves the treatment of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). The reaction typically proceeds by heating the ester with hydrazine in a solvent such as ethanol (B145695). researchgate.net This nucleophilic acyl substitution results in the formation of 6-phenylpyrimidine-4-carbohydrazide. The hydrazide group is a versatile intermediate that can be used to synthesize a variety of other heterocyclic systems. For example, reacting an ethyl pyrimidine (B1678525) carboxylate with hydrazine hydrate in ethanol can yield the corresponding carbohydrazide. researchgate.net

Table 3: Amidation and Hydrazinolysis Products

| Starting Material | Reagent | Product |

|---|---|---|

| 6-Phenylpyrimidine-4-carboxylic acid | Aniline, Coupling Agent (e.g., HATU) evitachem.com | N,6-diphenylpyrimidine-4-carboxamide |

Electrophilic and Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring's electron-deficient nature makes it susceptible to nucleophilic attack, particularly when a suitable leaving group is present. These substitution reactions are key to functionalizing the core heterocyclic structure.

The introduction of amino and arylamino groups onto the pyrimidine ring can be accomplished through nucleophilic aromatic substitution. This typically requires the presence of a good leaving group, such as a halogen, on the pyrimidine ring. For instance, a related 4-chloropyrimidine (B154816) derivative can react with various amines to displace the chloride and form 4-amino- or 4-arylaminopyrimidine compounds. researchgate.net While the parent this compound lacks an inherent leaving group, it can be functionalized to include one. For example, a related 2-hydroxypyrimidine (B189755) can be converted to a 2-chloropyrimidine (B141910) using a chlorinating agent like phosphorus oxychloride (POCl₃), which then readily undergoes substitution with amines. researchgate.net

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives has been synthesized by cyclizing chalcones with guanidine (B92328) hydrochloride, demonstrating a method to incorporate a 2-amino group onto the pyrimidine scaffold. nih.gov

Table 4: Amination of a Pyrimidine Ring (Illustrative)

| Reactant | Reagents | Product |

|---|

Introducing sulfur functionalities onto the pyrimidine ring opens up further avenues for derivatization.

Thiolation: A common strategy to introduce a thiol group is through the conversion of a pyrimidinone (the keto-tautomer of a hydroxypyrimidine) to a pyrimidine-thione. This can be achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The resulting thione is a valuable intermediate. The Biginelli reaction, using a thiourea (B124793) instead of urea (B33335), can directly produce 2-thioxo-tetrahydropyrimidine derivatives. mdpi.comchemicalbook.comresearchgate.net

S-Alkylation: Once a pyrimidine-thione is formed, the sulfur atom can be easily alkylated using various halo compounds (e.g., alkyl halides). researchgate.net This reaction, known as S-alkylation, proceeds via nucleophilic attack of the sulfur on the alkyl halide, yielding S-alkyl derivatives. researchgate.neturfu.ru These S-alkylated products can themselves be intermediates for further transformations. For example, certain S-alkyl derivatives can undergo cyclization to form fused ring systems like thienopyrimidines. researchgate.net

Table 5: S-Alkylation of a Pyrimidine-thione Derivative

| Reactant | Reagent | Product |

|---|

N-Alkylation and Acylation of Ring Nitrogens

The pyrimidine ring contains two nitrogen atoms which are generally nucleophilic, though their reactivity is attenuated by the aromatic system. These ring nitrogens can, in principle, undergo alkylation or acylation. However, the regioselectivity of such reactions can be challenging to control. The N-alkylation of pyrimidines has been achieved using various methods, including the use of heterogeneous catalysts. For instance, an efficient and inexpensive method for the N-alkylation of pyrimidines has been developed using ammonium (B1175870) sulfate (B86663) coated Hydro-Thermal-Carbone (AS@HTC) as a reusable heterogeneous catalyst. ias.ac.in This procedure involves reacting the pyrimidine with an alkylating agent like ethyl acetate (B1210297) bromide or propargyl bromide in the presence of the catalyst. ias.ac.in

In related heterocyclic systems, such as pyridones, reactions with alkyl halides like ethyl iodide can lead to a mixture of N- and O-alkylation products, whereas methyl iodide may yield only the N-methylated product. nih.gov For triazole carboxylates, N-alkylation can lead to multiple regioisomers, although methods using N-silyl derivatives are considered highly regioselective. nih.govmdpi.com While specific studies on the N-alkylation or N-acylation of this compound are not extensively detailed, the general principles of reactivity for pyrimidine and other azine systems suggest that these transformations are feasible, likely requiring careful optimization of conditions to achieve desired regioselectivity.

| Reaction Type | General Conditions | Key Observations | Reference |

|---|---|---|---|

| N-Alkylation of Pyrimidines | AS@HTC catalyst, alkylating agent (e.g., ethyl acetate bromide), acetonitrile (B52724), 80°C, 12 h. | Efficient and inexpensive method with a reusable heterogeneous catalyst. Good yields (80-90%) and selectivity. | ias.ac.in |

| Alkylation of Pyridone Esters | Ethyl iodide or methyl iodide. | Ethyl iodide leads to both N- and O-alkylation. Methyl iodide yields only the N-alkylation product. | nih.gov |

| N-Alkylation of Triazole Carboxylates | Alkylation via N-silyl derivatives with alkyl/aryloxymethylacetates. | Considered a highly regioselective method, potentially yielding a single isomer. | nih.govmdpi.com |

Reactivity of the Phenyl Substituent and Other Peripheral Groups

The phenyl group at the C6 position and the ethyl carboxylate at the C4 position are primary sites for peripheral modifications of the core scaffold.

Direct C-H functionalization represents a powerful and atom-economical strategy for modifying aromatic systems. In a study on the closely related ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylate scaffold, a palladium-catalyzed, photoredox-mediated C-H arylation was successfully employed. mdpi.com This reaction is directed by the coordination of the palladium catalyst to a pyrimidine nitrogen atom, which facilitates the regioselective C-H activation and subsequent phenylation at the ortho position(s) of the phenyl ring connected to the C2 position of the pyrimidine. mdpi.com

The reaction proceeds at room temperature under visible light irradiation, using a phenyldiazonium salt as the aryl source, Pd(OAc)₂ as the catalyst, and a photoredox initiator such as a ruthenium(II) or iridium(III) complex. mdpi.com The efficiency and outcome (mono- vs. di-phenylation) are influenced by the electronic and steric nature of substituents already present on the phenyl ring. mdpi.com This methodology allows for the late-stage modification of the pyrimidine scaffold, generating extended tetra- and penta-aryl structures with interesting three-dimensional features for potential applications in drug discovery. mdpi.com

| Substrate Type | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates | Method A: Pd(OAc)₂, Ru(II) photoinitiator, AgOAc, MeOH, white LED, r.t., 8 h. | Mono- and/or di-phenylated derivatives at the ortho-position(s) of the C2-phenyl ring. | mdpi.com |

| Ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates | Method B: Pd(OAc)₂, Ir(III) photoinitiator, MeOH, white LED, r.t., 8 h. | Mono- and/or di-phenylated derivatives at the ortho-position(s) of the C2-phenyl ring. | mdpi.com |

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for constructing C-C bonds and introducing aryl or heteroaryl substituents onto heterocyclic cores. The synthesis of phenyl-substituted pyrimidines often relies on this methodology. For example, the synthesis of ethyl 4-methyl-2,6-diphenylpyrimidine-5-carboxylates starts from a 2-hydroxypyrimidine intermediate, which is converted to a trifluoromethanesulfonyl ester (triflate). mdpi.com This triflate serves as an excellent electrophilic partner in a Suzuki-Miyaura coupling with various substituted arylboronic acids to introduce a diverse array of phenyl groups at the C2 position. mdpi.com

The reaction is typically carried out using a palladium catalyst such as Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃, and a base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) under reflux conditions. mdpi.com This strategy highlights a versatile approach where a halogen or triflate handle on the pyrimidine ring can be used to introduce the C6-phenyl group or other desired aryl moieties, enabling the construction of a library of analogs for structure-activity relationship (SAR) studies.

| Electrophile | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-(trifluoromethylsulfonyloxy)-4-methyl-6-phenylpyrimidine-5-carboxylate | Arylboronic acid | Pd(OAc)₂, PPh₃, K₃PO₄, 1,4-dioxane, 110 °C, 16 h | Ethyl 2-aryl-4-methyl-6-phenylpyrimidine-5-carboxylate | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-Dioxane, 70-80 °C | 5-(biphenyl-4-yl)-4,6-dichloropyrimidine derivatives | researchgate.net |

Cyclization and Annulation Reactions to Form Fused Heterocycles

The pyrimidine ring in this compound can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems, which are prevalent scaffolds in pharmacologically active compounds.

Thienopyrimidines, which feature a thiophene (B33073) ring fused to a pyrimidine ring, are a class of compounds with a wide range of biological activities. nih.govresearchgate.net The synthesis of these fused systems can be achieved by either building a pyrimidine ring onto a pre-existing thiophene or by annulating a thiophene ring onto a pyrimidine precursor. researchgate.net

One common strategy starting from a pyrimidine involves the Thorpe-Ziegler reaction, which requires a pyrimidine bearing a mercaptocarbonitrile group. nih.gov A plausible, though multi-step, pathway originating from a pyrimidine-4-carboxylate could involve conversion of the ester to a cyano group at C4 and introduction of a mercapto group at C5, followed by intramolecular cyclization. More direct routes often start from 2-aminothiophene-3-carboxylate precursors, which are cyclized with reagents like formamide (B127407) or isothiocyanates to form the pyrimidine ring, yielding thieno[2,3-d]pyrimidin-4-one derivatives. nih.govmdpi.com For instance, heating a 2-amino-3-ethoxycarbonyl thiophene with formamide is a common method to produce the corresponding thienopyrimidinone. mdpi.com

Pyrazolopyrimidines are another important class of fused heterocycles, often regarded as purine (B94841) analogs, with applications as kinase inhibitors and anticancer agents. nih.govekb.eg A primary synthetic route to these systems involves the reaction of a pyrimidine derivative with a hydrazine-based reagent. For example, 2-S-ethylpyrimidin-4-one derivatives can react with hydrazine hydrate to displace the S-ethyl group and form a 2-hydrazinopyrimidin-4-one intermediate. nih.gov This intermediate is a key synthon that can be cyclized with various reagents. Reaction with acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of a fused pyrazole (B372694) ring, yielding 2-(1-pyrazolo)pyrimidine derivatives. nih.gov

Applying this logic to this compound, a potential pathway could involve modifying the C4-ester into a suitable leaving group that can be displaced by hydrazine. The resulting hydrazinylpyrimidine could then undergo intramolecular cyclization, possibly involving the C5 position, to form a pyrazolo[3,4-d]pyrimidine system. However, caution is warranted, as the reaction of pyrimidines containing ester groups with hydrazine hydrate can sometimes lead to an unexpected ring opening of the pyrimidine core rather than simple hydrazide formation or substitution. researchgate.net

Development of Pyrimidopyrimidine Scaffolds

The synthesis of pyrimido[4,5-d]pyrimidines from this compound is a multi-step process that hinges on the appropriate functionalization of the C5 position and modification of the C4 carboxylate group to facilitate the second cyclization. A common and effective strategy involves the introduction of an amino group at the 5-position, followed by reaction with a suitable one-carbon synthon to form the second pyrimidine ring.

A representative synthetic pathway proceeds as follows:

Nitration: The pyrimidine ring is first activated by nitration at the electron-rich C5 position. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Reduction: The resulting 5-nitro derivative is then reduced to the corresponding 5-amino-pyrimidine. This transformation is commonly carried out using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Amide Formation: The ethyl ester at the C4 position is converted into a more reactive intermediate, such as a carbohydrazide, by reacting the 5-aminopyrimidine (B1217817) ester with hydrazine hydrate. researchgate.net This step is crucial as the hydrazide group provides the necessary nucleophiles for the subsequent cyclization.

Cyclization: The final annulation to form the pyrimido[4,5-d]pyrimidine (B13093195) core can be achieved by treating the 5-aminopyrimidine-4-carbohydrazide with reagents that provide the final carbon atom of the new ring. For instance, refluxing with formic acid or triethyl orthoformate leads to the formation of the fused pyrimidine ring. researchgate.netnih.gov Alternatively, reaction with reagents like guanidine can introduce an amino group onto the newly formed ring. nih.gov

This synthetic sequence allows for the construction of diverse pyrimido[4,5-d]pyrimidine derivatives, where substituents can be varied to explore structure-activity relationships. mdpi.comoiccpress.comosi.lv

Table 1: Synthetic Route for Pyrimido[4,5-d]pyrimidine Scaffolds

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | This compound | HNO₃/H₂SO₄ | Ethyl 5-nitro-6-phenylpyrimidine-4-carboxylate |

| 2 | Ethyl 5-nitro-6-phenylpyrimidine-4-carboxylate | SnCl₂/HCl or H₂, Pd/C | Ethyl 5-amino-6-phenylpyrimidine-4-carboxylate |

| 3 | Ethyl 5-amino-6-phenylpyrimidine-4-carboxylate | NH₂NH₂·H₂O, Reflux | 5-Amino-6-phenylpyrimidine-4-carbohydrazide |

Other Fused Ring Architectures (e.g., Thiazolidone, Pyrrolopyrimidine)

Beyond the pyrimidopyrimidine system, the this compound scaffold can be elaborated to generate other important fused heterocycles, including those containing five-membered rings like thiazole (B1198619) and pyrrole (B145914).

Thiazolo[3,2-a]pyrimidine Derivatives:

The construction of a thiazole ring fused to the pyrimidine core typically begins with a pyrimidine-2-thione derivative. While direct conversion of this compound to its 2-thioxo analogue is complex, a related thioxo-pyrimidine can be synthesized and subsequently cyclized. The key steps involve:

Synthesis of Pyrimidine-2-thione: A common route to the necessary precursor, 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylate, involves a Biginelli-type condensation reaction between benzaldehyde (B42025), thiourea, and ethyl acetoacetate. researchgate.net

Annulation of the Thiazole Ring: The pyrimidine-2-thione is then reacted with an α-haloketone or α-haloacetic acid derivative (e.g., ethyl bromoacetate (B1195939) or chloroacetic acid) in a Hantzsch-type thiazole synthesis. rsc.org This reaction proceeds via initial S-alkylation of the thiourea moiety, followed by intramolecular cyclization and dehydration to yield the fused thiazolo[3,2-a]pyrimidine system. belnauka.bynih.gov This approach provides a versatile entry into a range of substituted thiazolopyrimidines. mdpi.com

Table 2: Representative Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Benzaldehyde, Ethyl acetoacetate, Thiourea | Acid catalyst (e.g., HCl), Ethanol, Reflux | Ethyl 6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

Pyrrolo[2,3-d]pyrimidine Derivatives:

The synthesis of the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, often involves building the pyrrole ring onto a pre-existing pyrimidine. Starting from the versatile intermediate, ethyl 5-amino-6-phenylpyrimidine-4-carboxylate (prepared as described in section 3.4.3), a common strategy is the Gould-Jacobs reaction.

Condensation: The 5-amino group is reacted with diethyl 2-(ethoxymethylene)malonate (DEEMM) or a similar reagent. This reaction forms an enamine intermediate.

Thermal Cyclization: The intermediate is heated to a high temperature (often in a high-boiling solvent like diphenyl ether), which induces an intramolecular cyclization via attack of the C6-phenyl-activated C6 position onto one of the ester groups, followed by elimination of ethanol.

Saponification and Decarboxylation: The resulting pyrrolo[2,3-d]pyrimidine ester is typically saponified to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield the final fused ring system. This general approach is a cornerstone in the synthesis of various pyrrolopyrimidine derivatives. nih.govgoogle.commdpi.comnih.gov

Table 3: Synthetic Route for Pyrrolo[2,3-d]pyrimidine Scaffolds

| Step | Reactant | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Ethyl 5-amino-6-phenylpyrimidine-4-carboxylate | Diethyl 2-(ethoxymethylene)malonate (DEEMM), Heat | Diethyl 2-(((4-(ethoxycarbonyl)-6-phenylpyrimidin-5-yl)amino)methylene)malonate |

| 2 | Diethyl 2-(((4-(ethoxycarbonyl)-6-phenylpyrimidin-5-yl)amino)methylene)malonate | High-boiling solvent (e.g., Dowtherm A), Heat | Ethyl 6-ethoxycarbonyl-5-hydroxy-7-phenylpyrrolo[2,3-d]pyrimidine-4-carboxylate |

Patent Landscape and Emerging Commercial Research Applications

Patented Synthetic Routes and Intermediates for Ethyl 6-phenylpyrimidine-4-carboxylate Analogues

The synthesis of substituted pyrimidine (B1678525) carboxylates is a focal point of extensive patent literature, driven by the need for efficient, scalable, and cost-effective manufacturing processes. Innovations often center on the reduction of reaction steps, improvement of yields, and the development of novel intermediates.

The general synthetic strategy for pyrimidine rings often involves the condensation of a three-carbon unit with an amidine-containing compound. Patented variations focus on the novelty of these starting materials and the conditions under which they are reacted. For example, methods have been developed for the direct transformation of N-substituted N-(3-amino-2-cyanoallyl)amines into substituted 4-aminopyrimidines, which are key intermediates. google.com The versatility of the pyrimidine synthesis is further highlighted by multicomponent reactions, such as the Biginelli reaction, which allows for the creation of complex dihydropyrimidine (B8664642) derivatives in a single step. omicsonline.org Microwave-assisted synthesis has also been patented as a method to accelerate reaction rates and improve yields for these types of cyclo-condensation reactions. omicsonline.org

Key intermediates in the synthesis of pyrimidine analogues are also the subject of intellectual property. For example, patents cover the preparation of functionalized pyrimidine-4-thiones and pyrido[2,3-d]pyrimidin-5-one derivatives from aminals of monoacylketenes. nih.gov The development of novel intermediates is crucial as they can provide alternative and more efficient pathways to the final target molecules. Patents have been granted for processes that generate key intermediates like 5-amino-2-(propylthio)pyrimidin-4,6-diol hydrochloride in high yield and purity, which are then used in the synthesis of pharmaceutically active compounds. justia.com

The table below summarizes selected patented synthetic approaches relevant to pyrimidine carboxylate analogues.

| Patent/Reference | Synthetic Innovation | Key Intermediates/Reactants | Noteworthy Features |

| US10570114B2 | Direct Suzuki coupling for arylation | 6-amino-2-chloropyrimidine-4-carboxylates, Arylboronic acids | Reduced palladium catalyst loading (<4%), no amine protection group needed, high yields (>75%). google.com |

| US8252927B2 | Direct transformation of cyanoallylamines | N-(3-amino-2-cyanoallyl)formamide, Acetamidine | Provides a direct route to 4-aminopyrimidines, which are versatile building blocks. google.com |

| ResearchGate Article | One-pot N-alkylations and hydrazinations | 5-hydroxy-3-oxo-2,3-dihydropyridazine-4-carboxylates | Good yields via intramolecular Dieckmann cyclization. researchgate.net |

| Justia Patents | Preparation of a pyrimidine ring with a protected amino group | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | Generates key intermediates in high yield and purity for active pharmaceutical ingredients. justia.com |

Intellectual Property Associated with Biological Applications of Pyrimidine Carboxylates

The pyrimidine carboxylate scaffold is a cornerstone in the patent portfolios of numerous pharmaceutical and biotechnology companies. Its rigid structure and capacity for diverse substitutions make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Consequently, patents claiming pyrimidine carboxylates span a vast therapeutic landscape.

A prominent area of application is in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Patents describe substituted diamino-pyrimidine derivatives as potent modulators of phosphoinositide 3-kinases (PI3Ks), which are crucial in cell growth, proliferation, and survival. nih.gov Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been patented as inhibitors of Janus Kinase 3 (JAK3), targeting immunological disorders such as rheumatoid arthritis, psoriasis, and lupus. google.com

Beyond oncology and immunology, pyrimidine derivatives are patented for a variety of other therapeutic uses:

Antiviral Agents: The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA makes it a prime candidate for developing antiviral drugs.

Central Nervous System (CNS) Agents: Certain pyrimidine compounds have been developed and patented for their activity on CNS targets.

Anti-inflammatory Agents: The ability of pyrimidine derivatives to modulate inflammatory pathways has led to patents for their use in treating conditions like asthma and atopic dermatitis. google.com

Phosphodiesterase (PDE) Inhibitors: Novel 2,5-substituted pyrimidines have been patented as inhibitors of phosphodiesterase 4 (PDE4), particularly the PDE4B subtype, for the treatment of inflammatory diseases with a potentially improved side-effect profile. google.com

The following table provides examples of patented biological applications for pyrimidine carboxylate derivatives.

| Patent/Reference | Compound Class | Biological Target/Application | Therapeutic Area |

| US-9108984-B2 | Substituted diamino-pyrimidine derivatives | Phosphoinositide 3-kinase (PI3K) inhibitors | Cancer, Inflammatory Disorders, Immune-based Disorders. nih.gov |

| EP1913000A2 | Pyrrolo[2,3-d]pyrimidine derivatives | Janus Kinase 3 (JAK3) inhibitors | Immunological Disorders (e.g., rheumatoid arthritis, psoriasis). google.com |

| WO2016008590A1 | 2,5-substituted pyrimidines | PDE4B-selective inhibitors | Inflammatory Diseases. google.com |

| Semantic Scholar Article | Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives | Anticancer activity | Leukemia. semanticscholar.org |

Role of Pyrimidine Carboxylates as Building Blocks in Pharmaceutical and Agrochemical Development

Beyond their direct use as active ingredients, this compound and its analogues are invaluable as versatile intermediates or "building blocks" in the synthesis of more complex molecules. Their inherent chemical functionalities—the ester, the phenyl group, and the pyrimidine ring itself—can be readily modified, allowing chemists to construct large libraries of compounds for screening or to synthesize a specific, complex target molecule.

In the pharmaceutical industry, the pyrimidine-4-carboxylate moiety is a common starting point for the synthesis of drugs. The ester group can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, providing numerous avenues for further chemical elaboration. For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) carboxylate has been reported as a key step in developing new therapeutic agents. gsconlinepress.com The pyrimidine ring itself can undergo further substitution, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

In the agrochemical sector, pyrimidine derivatives are integral to the development of modern herbicides, fungicides, and insecticides. The pyrimidine core is found in several classes of herbicides that act by inhibiting key plant enzymes. The ability to systematically modify the substituents on the pyrimidine ring allows researchers to optimize herbicidal activity against specific weeds while maintaining crop safety. For example, 4-aminopyrimidines serve as structural elements in certain herbicides. google.com The development of catalyzed methods to synthesize a wide variety of substituted pyrimidines is crucial for this field, enabling the creation of novel compounds for high-throughput screening. mdpi.com

The strategic importance of these compounds as synthetic intermediates is underscored by the commercial availability of a wide range of functionalized pyrimidines designed specifically for use as building blocks in discovery chemistry.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-phenylpyrimidine-4-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrimidine precursors. Key approaches include:

- Nucleophilic substitution : Reacting 6-chloropyrimidine-4-carboxylate derivatives with phenyl Grignard reagents under anhydrous conditions .

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling to introduce the phenyl group at the 6-position of the pyrimidine ring .

- Esterification : Hydrolysis of intermediate carboxylic acids followed by ethyl ester formation using ethanol and acid catalysis .

Q. How is this compound characterized structurally?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR identify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, ester carbonyl at ~170 ppm) .

- IR : Ester C=O stretch at ~1720 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹ .

- Crystallography :

Advanced Research Questions

Q. How can contradictions in spectroscopic data between studies be resolved?

Methodological Answer: Discrepancies often arise from solvent polarity, concentration, or impurities. Strategies include:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for NMR consistency .

- Crystallographic validation : Cross-check NMR assignments with SC-XRD-derived bond lengths (e.g., ester C=O distance ~1.21 Å) .

- Dynamic effects : Account for rotational barriers in esters (e.g., variable H splitting in ethyl groups due to restricted rotation) .

Q. What strategies optimize reaction conditions for high-yield synthesis?

Methodological Answer:

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency; ligand choice (e.g., SPhos) reduces steric hindrance .

- Temperature control : Maintain 80–100°C for Suzuki-Miyaura coupling to balance reactivity and side-product formation .

- Protecting groups : Use tert-butyl esters to prevent premature hydrolysis during multi-step syntheses .

Q. How do substituents on the pyrimidine ring influence reactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -CF₃ at position 2): Increase electrophilicity at position 4, facilitating nucleophilic attack .

- Electron-donating groups (e.g., -OCH₃ at position 6): Stabilize intermediates in SNAr reactions but may reduce coupling efficiency in cross-coupling .

- Steric effects : Bulky phenyl groups at position 6 hinder crystallization; co-solvents like hexane improve crystal lattice packing .

Q. How can crystallization challenges be addressed for X-ray analysis?

Methodological Answer:

- Solvent selection : Use slow-evaporation mixtures (e.g., ethyl acetate/hexane) to promote nucleation .

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal size/quality .

- SHELXL refinement : Apply TWIN commands for handling twinned crystals; ADPs (anisotropic displacement parameters) resolve disorder .

Q. How to design derivatives for medicinal chemistry applications?

Methodological Answer:

- Bioisosteric replacement : Substitute the phenyl group with heteroaromatics (e.g., pyridyl) to modulate solubility .

- Prodrug strategies : Hydrolyze the ethyl ester in vivo to enhance bioavailability of the active carboxylic acid .

- Structure-activity relationship (SAR) : Use SC-XRD data to correlate substituent orientation (e.g., dihedral angles) with receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.